molecular formula C10H8ClN3 B1600714 6-(4-Chlorophenyl)pyridazin-3-amine CAS No. 58059-47-5

6-(4-Chlorophenyl)pyridazin-3-amine

Cat. No. B1600714
CAS RN: 58059-47-5
M. Wt: 205.64 g/mol
InChI Key: UPKPYBJMJKISBG-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenyl)pyridazin-3-amine” is a chemical compound with the molecular formula C10H8ClN3 . It is also known by the name “3-Amino-6-(4-chlorophenyl)pyridazine” and has a CAS number of 58059-47-5 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of “6-(4-Chlorophenyl)pyridazin-3-amine” consists of a pyridazine ring with a chlorine atom on one of the phenyl groups and an amine group on the pyridazine ring . The molecular weight of the compound is 205.64 .


Physical And Chemical Properties Analysis

“6-(4-Chlorophenyl)pyridazin-3-amine” is a yellow solid with a predicted boiling point of 427.5±30.0 °C at a pressure of 760 Torr .

Safety and Hazards

This compound is classified as Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to GHS-US classification . It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .

Future Directions

Pyridazine derivatives, including “6-(4-Chlorophenyl)pyridazin-3-amine”, have been found to exhibit a wide range of pharmacological activities . Therefore, there is a great interest in the synthesis of novel pyridazine compounds for pharmaceutical industries . In particular, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra , indicating potential future directions for the development of new drugs based on the pyridazine scaffold.

properties

IUPAC Name

6-(4-chlorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKPYBJMJKISBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482736
Record name 6-(4-Chlorophenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)pyridazin-3-amine

CAS RN

58059-47-5
Record name 6-(4-Chlorophenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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